4-Bromo-2-methylquinoline
Overview
Description
4-Bromo-2-methylquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse applications in medicinal, synthetic organic chemistry, and industrial chemistry. The presence of a bromine atom at the fourth position and a methyl group at the second position of the quinoline ring imparts unique chemical properties to this compound.
Mechanism of Action
Target of Action
4-Bromo-2-methylquinoline is a derivative of quinoline, a heterocyclic compound that plays a major role in medicinal chemistry Quinoline and its derivatives have shown substantial biological activities .
Mode of Action
It’s known that quinoline derivatives interact with their targets through various mechanisms, depending on the specific functional groups present in the molecule .
Biochemical Pathways
Quinoline and its derivatives are known to interact with various biochemical pathways, leading to a wide range of downstream effects .
Pharmacokinetics
It’s known that quinoline derivatives generally have high gi absorption and are bbb permeant .
Result of Action
Quinoline and its derivatives are known to have various biological and pharmaceutical activities .
Action Environment
It’s known that the synthesis of quinoline derivatives can be influenced by environmental factors such as the choice of solvent .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-methylquinoline can be achieved through various methods. One common approach involves the bromination of 2-methylquinoline. This can be done using bromine or other brominating agents under controlled conditions to ensure selective substitution at the fourth position.
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination reactions. The process may utilize continuous flow reactors to maintain consistent reaction conditions and improve yield. Catalysts and solvents are often employed to enhance the efficiency and selectivity of the bromination process.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-methylquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atom or other substituents.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed:
Substitution Products: Depending on the nucleophile, products like 4-azido-2-methylquinoline or 4-cyano-2-methylquinoline can be formed.
Oxidation Products: Oxidized derivatives such as quinoline N-oxides.
Coupling Products: Biaryl compounds formed through coupling reactions.
Scientific Research Applications
4-Bromo-2-methylquinoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: Used in the study of biological pathways and as a probe in biochemical assays.
Medicine: Investigated for its potential pharmacological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
2-Methylquinoline: Lacks the bromine atom, resulting in different reactivity and applications.
4-Chloro-2-methylquinoline: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical properties and reactivity.
4-Bromoquinoline: Lacks the methyl group, affecting its chemical behavior and applications.
Uniqueness: 4-Bromo-2-methylquinoline is unique due to the combined presence of the bromine atom and the methyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic and research applications.
Properties
IUPAC Name |
4-bromo-2-methylquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN/c1-7-6-9(11)8-4-2-3-5-10(8)12-7/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGIRQGWGBRSRGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70574162 | |
Record name | 4-Bromo-2-methylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70574162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50488-44-3 | |
Record name | 4-Bromo-2-methylquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=50488-44-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-2-methylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70574162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromo-2-methylquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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